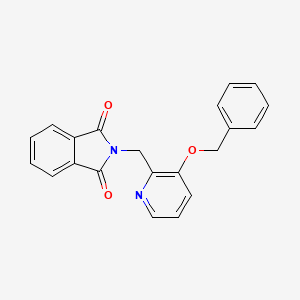

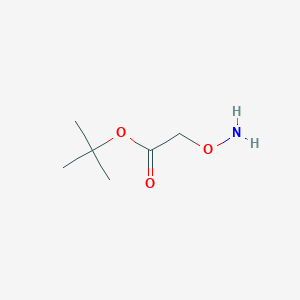

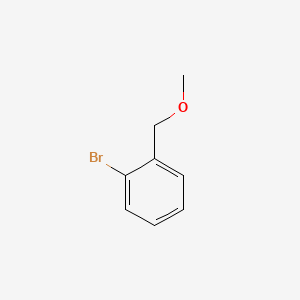

2-((3-(苯甲氧基)吡啶-2-基)甲基)异吲哚啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

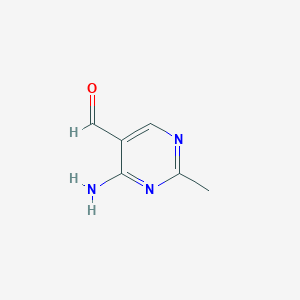

Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . Multifunctionalized isoindoline-1,3-dione derivatives are widespread structural motifs in a plethora of different natural products . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .

Synthesis Analysis

The synthesis process of isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Molecular Structure Analysis

These aromatic compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .Chemical Reactions Analysis

The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The development of a selective, high-yield reaction to convert isoindoline-1,3-dione into fused highly substituted isoindoline-1,3-dione derivatives remains a challenge .科学研究应用

酪氨酸酶抑制和抗氧化特性

- Then 等人(2018 年)进行的一项研究合成了与所讨论的化学物质密切相关的系列 2-((吡啶氨基)甲基)异吲哚啉-1,3-二酮衍生物,并评估了它们的抗氧化和酪氨酸酶抑制特性。与对照物质熊果苷相比,其中一种化合物表现出更高的酪氨酸酶抑制活性 (Then et al., 2018)。

分子结构分析

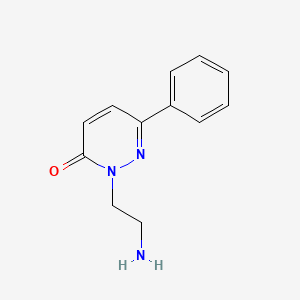

- Prathap 等人(2017 年)合成了一种与所讨论的化合物相似的化合物,特别是 2-((吡啶-4-基)甲基)异吲哚啉-1,3-二酮,并分析了其晶体结构和分子相互作用。这项研究有助于理解分子构象和分子间相互作用,这对于科学应用至关重要 (Prathap et al., 2017)。

化学传感器开发

- Patil 等人(2019 年)开发了一种基于邻苯二甲酰亚胺的化学传感器,使用与 2-((3-(苯甲氧基)吡啶-2-基)甲基)异吲哚啉-1,3-二酮结构相似的化合物。该化学传感器可有效分光光度法检测水性介质中的 Cu(II) 离子,表明在环境监测和分析化学中具有潜在应用 (Patil et al., 2019)。

金属配合物的生物活性

- Vendan 等人(2010 年)合成了包括 2-((苯基氨基)甲基)异吲哚啉-1,3-二酮在内的化合物,其结构与所讨论的化合物相关。该研究重点关注了与这些化合物形成的金属配合物的生物活性,突出了在药物化学和生物无机化学中的潜在应用 (Vendan et al., 2010)。

缓蚀

- Chadli 等人(2017 年)探索了使用包括 2-((四唑-5-基)甲基)异吲哚啉-1,3-二酮在内的新型化合物来抑制低碳钢的腐蚀。这些研究证明了此类化合物在工业应用中的潜力,特别是在保护金属免受腐蚀方面 (Chadli et al., 2017)。

NLO 应用

- Aly 等人(2020 年)合成了衍生自类似于 2-((3-(苯甲氧基)吡啶-2-基)甲基)异吲哚啉-1,3-二酮的化合物的邻苯二甲酰亚胺功能化苯并恶嗪单体。发现这些单体在非线性光学 (NLO) 应用中具有显着潜力,证明了此类化合物在先进材料科学中的多功能性 (Aly et al., 2020)。

光物理性质和 pH 传感应用

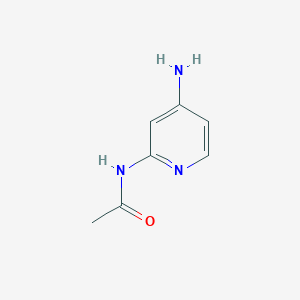

- Yan 等人(2017 年)设计并合成了嘧啶-邻苯二甲酰亚胺衍生物,证明了它们由于其光物理性质在 pH 传感中的应用。这表明类似化合物在传感应用和分子电子学中具有潜在用途 (Yan et al., 2017)。

安全和危害

未来方向

The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field . The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .

属性

IUPAC Name |

2-[(3-phenylmethoxypyridin-2-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c24-20-16-9-4-5-10-17(16)21(25)23(20)13-18-19(11-6-12-22-18)26-14-15-7-2-1-3-8-15/h1-12H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBXCTPLVIXDKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40529063 |

Source

|

| Record name | 2-{[3-(Benzyloxy)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione | |

CAS RN |

344569-80-8 |

Source

|

| Record name | 2-{[3-(Benzyloxy)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)

![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)